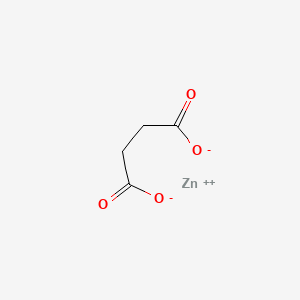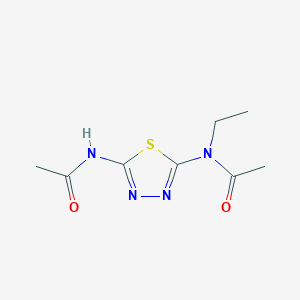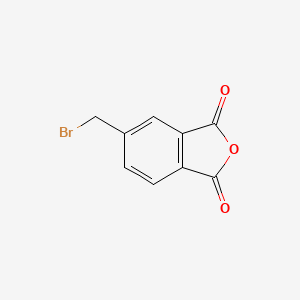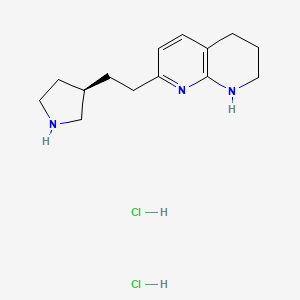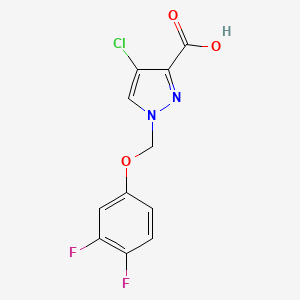
Metomidate hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metomidate hydrochloride, (S)- is a non-barbiturate imidazole-based compound primarily used as a sedative-hypnotic drug. It was discovered by Janssen Pharmaceutica in 1965 and is known for its use in both human and veterinary medicine . The compound is particularly notable for its application in anesthesia and sedation, especially in aquatic animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metomidate hydrochloride involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of metomidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Metomidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
Metomidate hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Metomidate hydrochloride exerts its effects by potentiating γ-aminobutyric acid type A (GABA_A) receptors, leading to central nervous system depression . It acts as a positive allosteric modulator of GABA_A receptors, increasing the duration of chloride ion channel opening and thereby enhancing inhibitory neurotransmission . Additionally, it inhibits the enzyme 11-beta-hydroxylase, which is crucial for cortisol synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.
Propoxate: Shares structural similarities and is used for similar applications.
Uniqueness
Metomidate hydrochloride is unique due to its specific application in aquatic animal anesthesia and its use in PET imaging for adrenocortical tumors . Unlike etomidate, it is more commonly used in veterinary medicine and has a distinct mechanism involving 11-beta-hydroxylase inhibition .
Propiedades
Número CAS |
66392-65-2 |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
methyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
NZEDTZKNEKPBGR-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


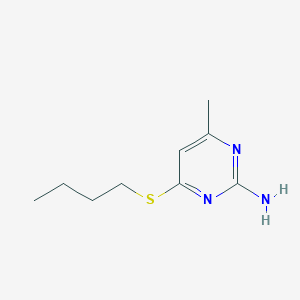
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
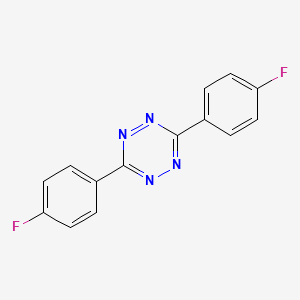
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)

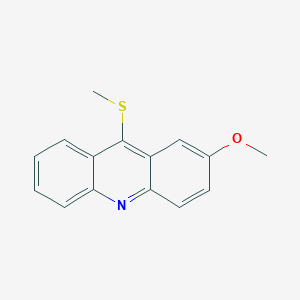
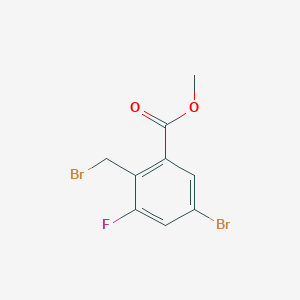
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

